molecular formula C14H11BrFNO2 B1446104 3-Bromo-4-((3-fluorobenzyl)oxy)benzamide CAS No. 1706457-34-2

3-Bromo-4-((3-fluorobenzyl)oxy)benzamide

Cat. No. B1446104
M. Wt: 324.14 g/mol
InChI Key: HDFFFTRQYNBNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-4-((3-fluorobenzyl)oxy)benzamide” is a chemical compound with the molecular formula C14H11BrFNO2. It is used as a pharmaceutical intermediate . This compound is not intended for human or veterinary use, but for research purposes only.

Scientific Research Applications

Radiopharmaceutical Synthesis

3-Bromo-4-((3-fluorobenzyl)oxy)benzamide derivatives are utilized in radiopharmaceuticals. For instance, o- and p-[18F]fluorobenzyl bromides, synthesized from nitrobenzaldehyde, were used to prepare [18F]fluororinated analogs of benzamide neuroleptics (Hatano, Ido, & Iwata, 1991).

Antimalarial Research

Bromo-benzothiophene carboxamide derivatives, including 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, have been investigated as inhibitors of Plasmodium falciparum enoyl‐ACP reductase. These compounds show promise in the development of potent antimalarials (Banerjee et al., 2011).

Crystallography and Structure Analysis

The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo variants, have been reported, which contributes to the understanding of molecular interactions and geometries in these compounds (Suchetan et al., 2016).

Antagonist Synthesis

The synthesis of non-peptide small molecular antagonist benzamide derivatives, including 3-bromo variants, has been explored. These compounds are tested for biological activity, offering potential applications in therapeutic interventions (Bi, 2015).

Inhibitory Activity Studies

3-Bromo-4-((3-fluorobenzyl)oxy)benzamide derivatives have been synthesized and tested for their inhibitory activities, such as α-glucosidase inhibition and antimicrobial properties. These studies contribute to the development of new therapeutic agents (Menteşe, Ülker, & Kahveci, 2015).

Dopamine Receptor Studies

The fluorinated substituted benzamide derivatives, including 3-bromo variants, have been synthesized and studied for their binding properties to dopamine D2 receptors. This research is crucial for understanding neuropharmacological interactions and developing new drugs (Hall et al., 1991).

Protective Group Development in Organic Synthesis

The development of new protecting groups in organic synthesis, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, incorporates 3-bromo derivatives. These protecting groups are significant for complex organic syntheses, offering stability and selectivity (Crich, Li, & Shirai, 2009).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound. The available resources indicate that this compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-bromo-4-[(3-fluorophenyl)methoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-12-7-10(14(17)18)4-5-13(12)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFFFTRQYNBNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-((3-fluorobenzyl)oxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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